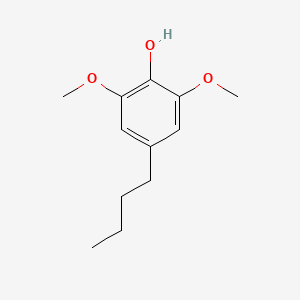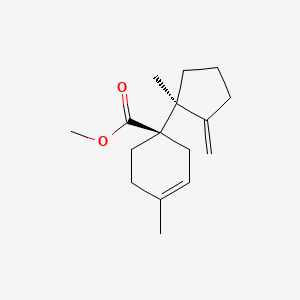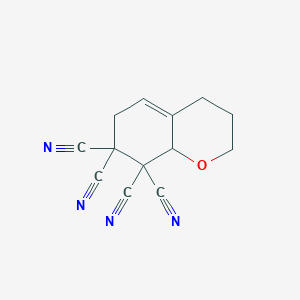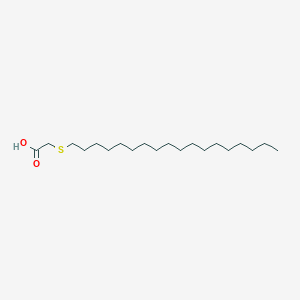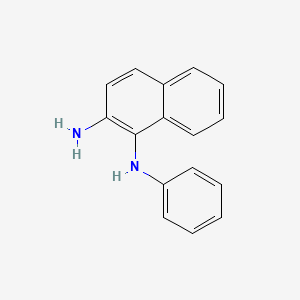![molecular formula C9H18N2O2Si B14330680 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate CAS No. 100585-27-1](/img/structure/B14330680.png)
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate is a compound that features a tert-butyldimethylsilyl (TBDMS) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base such as imidazole or pyridine, and solvents like dimethylformamide (DMF) or acetonitrile . The reaction conditions may vary, but generally, the process involves:
- Mixing TBDMS-Cl with the precursor compound.
- Adding the base to facilitate the reaction.
- Stirring the mixture at a specific temperature (often room temperature to slightly elevated temperatures).
- Isolating the product through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Alkoxides or amines in polar solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate has several scientific research applications:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate involves the formation of a stable silyl ether bond. The TBDMS group provides steric protection to reactive sites, preventing unwanted side reactions during synthesis . The compound’s reactivity is influenced by the electronic and steric effects of the TBDMS group, which can be modulated by changing reaction conditions and reagents .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for similar protection purposes but lacks the diazonio and methoxy groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Offers greater stability in the presence of fluoride ions compared to TBDMS.
Trimethylsilyl chloride (TMS-Cl): Less hydrolytically stable than TBDMS.
Uniqueness
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate is unique due to its combination of the TBDMS group with diazonio and methoxy functionalities. This combination provides distinct reactivity and stability profiles, making it valuable for specific synthetic applications .
Propiedades
Número CAS |
100585-27-1 |
|---|---|
Fórmula molecular |
C9H18N2O2Si |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
methyl 2-[tert-butyl(dimethyl)silyl]-2-diazoacetate |
InChI |
InChI=1S/C9H18N2O2Si/c1-9(2,3)14(5,6)7(11-10)8(12)13-4/h1-6H3 |
Clave InChI |
MBLGYKDKDVWLPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C(=[N+]=[N-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)

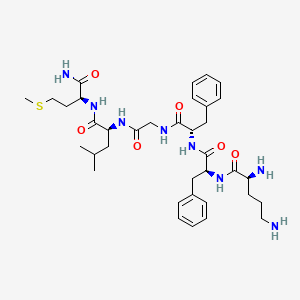
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
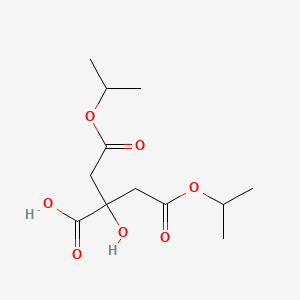
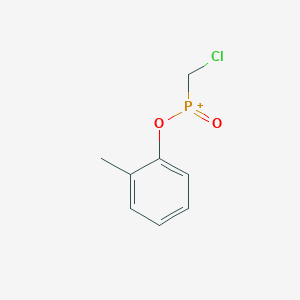

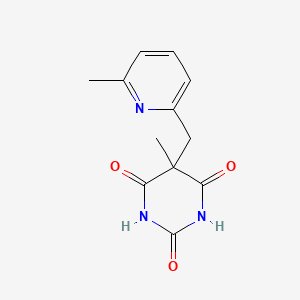
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
